molecular formula C6H8I3N B14672820 1-Methylpyridin-1-ium;triiodide CAS No. 36968-39-5

1-Methylpyridin-1-ium;triiodide

Cat. No.: B14672820
CAS No.: 36968-39-5
M. Wt: 474.85 g/mol
InChI Key: BNGFQPVIQKZXBC-UHFFFAOYSA-N
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Description

1-Methylpyridin-1-ium;triiodide is a chemical compound that consists of a 1-methylpyridinium cation and a triiodide anion The 1-methylpyridinium cation is a derivative of pyridine, where a methyl group is attached to the nitrogen atom, making it a quaternary ammonium ion The triiodide anion is composed of three iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methylpyridin-1-ium;triiodide can be synthesized through the reaction of pyridine with methyl iodide, followed by the addition of iodine to form the triiodide anion. The reaction can be represented as follows: [ \text{C}_5\text{H}_5\text{N} + \text{CH}_3\text{I} \rightarrow [\text{C}_5\text{H}_5\text{NCH}_3]^+ \text{I}^- ] [ [\text{C}_5\text{H}_5\text{NCH}_3]^+ \text{I}^- + \text{I}_2 \rightarrow [\text{C}_5\text{H}_5\text{NCH}_3]^+ \text{I}_3^- ]

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may include purification steps such as recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-Methylpyridin-1-ium;triiodide undergoes various chemical reactions, including:

    Oxidation: The triiodide anion can participate in oxidation reactions, where it acts as an oxidizing agent.

    Reduction: The compound can be reduced to form iodide ions.

    Substitution: The methyl group on the pyridinium ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium thiosulfate can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Iodine and other oxidized products.

    Reduction: Iodide ions.

    Substitution: Various substituted pyridinium compounds.

Scientific Research Applications

1-Methylpyridin-1-ium;triiodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-methylpyridin-1-ium;triiodide involves its interaction with molecular targets and pathways. The triiodide anion can act as an oxidizing agent, affecting various biochemical processes. The methylpyridinium cation can interact with cellular components, potentially leading to biological effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    N-Methylpyridinium chloride: Similar structure but with a chloride anion instead of triiodide.

    N-Methylpyridinium bromide: Similar structure but with a bromide anion.

    2-Chloro-1-methylpyridinium iodide: A derivative with a chloro group on the pyridinium ring.

Uniqueness

1-Methylpyridin-1-ium;triiodide is unique due to the presence of the triiodide anion, which imparts distinct chemical and physical properties. The triiodide anion’s ability to participate in redox reactions makes this compound particularly valuable in various applications.

Properties

CAS No.

36968-39-5

Molecular Formula

C6H8I3N

Molecular Weight

474.85 g/mol

IUPAC Name

1-methylpyridin-1-ium;triiodide

InChI

InChI=1S/C6H8N.I3/c1-7-5-3-2-4-6-7;1-3-2/h2-6H,1H3;/q+1;-1

InChI Key

BNGFQPVIQKZXBC-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=CC=C1.I[I-]I

Origin of Product

United States

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